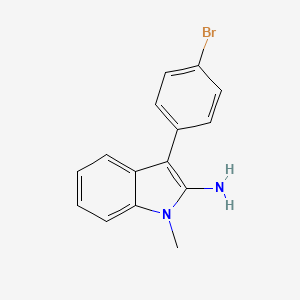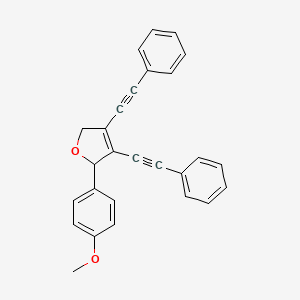
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzaldehyde with guanidine to form 2,6-diamino-5-phenylpyrimidine, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The molecular pathways involved often include those related to DNA synthesis and repair, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antibacterial drugs like trimethoprim.
2,6-Diaminopyrimidine: Studied for its potential in antifolate therapies.
5-Phenylpyrimidine: Explored for its applications in materials science and pharmaceuticals.
Uniqueness
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a versatile building block for drug development highlight its significance in scientific research .
Propriétés
Numéro CAS |
20865-40-1 |
|---|---|
Formule moléculaire |
C11H10N4O2 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2,6-diamino-5-phenylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c12-9-7(6-4-2-1-3-5-6)8(10(16)17)14-11(13)15-9/h1-5H,(H,16,17)(H4,12,13,14,15) |
Clé InChI |
WARSWECWEADFGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N=C2N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)


![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)


![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)


![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)


